molecular formula C29H44O8 B593532 10-Deacetylyunnanxane CAS No. 1333323-17-3

10-Deacetylyunnanxane

Cat. No.: B593532
CAS No.: 1333323-17-3
M. Wt: 520.663
InChI Key: OKVOKMSHJWDUMH-UOIGVGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Deacetylyunnanxane is a natural product derived from the roots of Taxus x media, a hybrid species of yew. This compound belongs to the taxane family, which is known for its complex diterpenoid structures and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Deacetylyunnanxane involves multiple steps, starting from simpler taxane precursors. The process typically includes selective acetylation and deacetylation reactions under controlled conditions. For instance, the preparation of acetone cyanohydrin from potassium cyanide and the bisulfite addition product of acetone is one of the steps involved in the synthesis .

Industrial Production Methods

Industrial production of this compound is primarily based on extraction from natural sources, specifically the roots of Taxus x media. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-Deacetylyunnanxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

10-Deacetylyunnanxane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Deacetylyunnanxane involves its interaction with specific molecular targets and pathways. It is known to inhibit cell division by stabilizing microtubules, which are essential for cell division. This action is similar to that of other taxane compounds, such as paclitaxel, which also target microtubules and disrupt the mitotic process .

Comparison with Similar Compounds

10-Deacetylyunnanxane is unique among taxane compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-14-12-22(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)21(35-18(5)31)10-11-29(24,9)13-20(33)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25+,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVOKMSHJWDUMH-UOIGVGIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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